molecular formula C13H10N2O2S B11438676 methyl 3-isothiocyanato-4-phenyl-1H-pyrrole-2-carboxylate

methyl 3-isothiocyanato-4-phenyl-1H-pyrrole-2-carboxylate

Cat. No.: B11438676
M. Wt: 258.30 g/mol
InChI Key: MZULKXDZYVRDQF-UHFFFAOYSA-N
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Description

Methyl 3-isothiocyanato-4-phenyl-1H-pyrrole-2-carboxylate is a pyrrole-based heterocyclic compound featuring a methyl ester at position 2, an isothiocyanate (-NCS) group at position 3, and a phenyl substituent at position 3. This structure combines reactive functionalities that may confer unique physicochemical and biological properties.

Properties

Molecular Formula

C13H10N2O2S

Molecular Weight

258.30 g/mol

IUPAC Name

methyl 3-isothiocyanato-4-phenyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C13H10N2O2S/c1-17-13(16)12-11(15-8-18)10(7-14-12)9-5-3-2-4-6-9/h2-7,14H,1H3

InChI Key

MZULKXDZYVRDQF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CN1)C2=CC=CC=C2)N=C=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-isothiocyanato-4-phenyl-1H-pyrrole-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of methyl 3-isothiocyanato-4-phenyl-1H-pyrrole-2-carboxylate involves its ability to react with nucleophiles, such as amino acids and proteins, through its isothiocyanate group. This can lead to the formation of covalent bonds with biological molecules, potentially altering their function and activity . The pyrrole ring and phenyl group may also contribute to the compound’s interactions with biological targets .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyrrole Carboxylates

Compound Name R3 Substituent R4 Substituent Ester Group Molecular Weight (ESIMS) Key Properties
Target Compound Isothiocyanate (-NCS) Phenyl Methyl ~275.3 (calculated) High electrophilicity; covalent binding
Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate Methyl 3-Fluoro-2-iodophenyl carbonyl Ethyl 402.2 (M+1) Bulky, electron-withdrawing substituent
Ethyl 4-((2-cyano-6-(trifluoromethyl)pyridine-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate Methyl Pyridine-trifluoromethyl Ethyl 328.2 (M+1) Electron-deficient; metabolic resistance
Example 62 (Pyrazolo-pyrimidine derivative) Thiophene-methyl Fluorophenyl-chromenone Methyl 560.2 (M+1) Kinase inhibition potential
  • Isothiocyanate vs. Carbonyl/Cyano Groups: The isothiocyanate group in the target compound is more electrophilic than carbonyl or cyano substituents in analogs, enabling covalent interactions with biological nucleophiles (e.g., cysteine residues).
  • Phenyl vs. Heteroaromatic Substituents : The phenyl group at R4 in the target compound offers moderate electron density compared to the electron-deficient pyridine-trifluoromethyl group in the ethyl derivative , which may reduce metabolic degradation.

Substituent Electronegativity and Spectroscopic Correlations

Group electronegativity significantly influences chemical shifts in NMR and mass spectra. For example, electron-withdrawing groups like -NCS or trifluoromethyl (as in ) deshield adjacent protons, shifting signals downfield . This aligns with observations in analogous compounds, where 119Sn chemical shifts correlate linearly with substituent electronegativity .

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